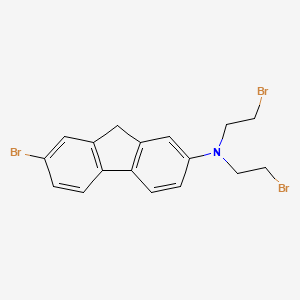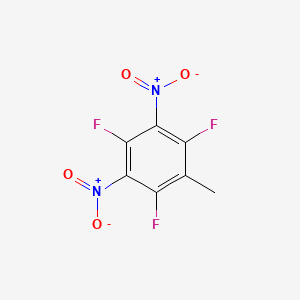
3,5-Dinitrotrifluorotoluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dinitrotrifluorotoluene is an organic compound with the chemical formula C7H3F3N2O4. It is a yellow crystalline solid known for its strong explosive properties and irritating odor. This compound is not soluble in water but is slightly soluble in alcohols and ethers. It is primarily used in the production of explosives, fireworks, and rocket fuels due to its high explosive potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,5-Dinitrotrifluorotoluene is typically synthesized through a nitration reaction. The process involves the reaction of 3,5-dinitrotoluene with trifluoroacetic acid. The nitration reaction is carried out under controlled conditions to ensure safety due to the explosive nature of the compound .
Industrial Production Methods: In industrial settings, the production of this compound involves a two-step nitration process. Initially, 3,5-dinitrotoluene undergoes primary nitration to form an intermediate product. This intermediate is then subjected to secondary nitration using a mixture of ammonium nitrate and fuming sulfuric acid. The reaction conditions are carefully monitored to minimize the risk of explosion and to ensure high yield .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dinitrotrifluorotoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron filings in hydrochloric acid are used.
Substitution: Substitution reactions often require strong bases or nucleophiles like sodium hydroxide or sodium methoxide.
Major Products:
Oxidation: Produces various nitro derivatives.
Reduction: Forms amino derivatives.
Substitution: Results in compounds with different functional groups replacing the trifluoromethyl group.
Applications De Recherche Scientifique
3,5-Dinitrotrifluorotoluene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other fluorinated organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3,5-Dinitrotrifluorotoluene involves its ability to undergo rapid oxidation and reduction reactions. The nitro groups in the compound are highly reactive and can participate in various chemical pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Trifluorotoluene: An organic compound with the formula C6H5CF3, used as a solvent and intermediate in the production of pesticides and pharmaceuticals.
3,5-Difluoroaniline: A fluorinated aniline derivative used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 3,5-Dinitrotrifluorotoluene is unique due to its combination of nitro and trifluoromethyl groups, which confer high reactivity and explosive potential. This makes it particularly valuable in applications requiring high energy output, such as explosives and rocket fuels .
Propriétés
Formule moléculaire |
C7H3F3N2O4 |
|---|---|
Poids moléculaire |
236.10 g/mol |
Nom IUPAC |
1,3,5-trifluoro-2-methyl-4,6-dinitrobenzene |
InChI |
InChI=1S/C7H3F3N2O4/c1-2-3(8)6(11(13)14)5(10)7(4(2)9)12(15)16/h1H3 |
Clé InChI |
RDFGFZDVSHNRMV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1F)[N+](=O)[O-])F)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


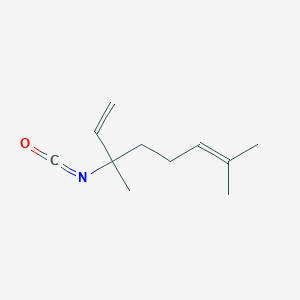
![4-[4-(3-phenylphenyl)phenyl]-6-[4-[3-(3-phenylphenyl)phenyl]phenyl]dibenzofuran](/img/structure/B14007539.png)
![[6-Benzoyloxy-2-(4-methylphenyl)sulfonyloxy-5-oxocyclohex-3-en-1-yl] benzoate](/img/structure/B14007541.png)

![3-Carbamoyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14007552.png)
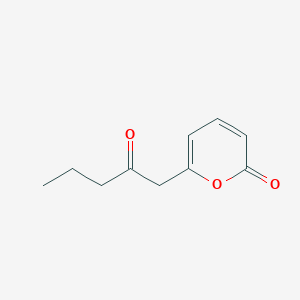
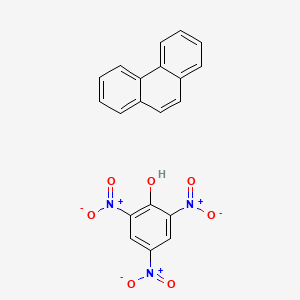
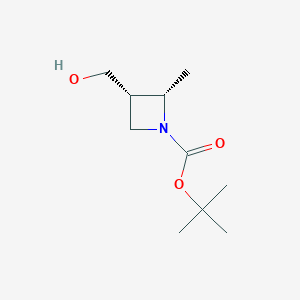
![N-[2-Iodo(3,4,5,6-2H)phenyl]acetamide](/img/structure/B14007574.png)
![5,6-Dibromo-3-(methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14007588.png)
![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B14007596.png)

